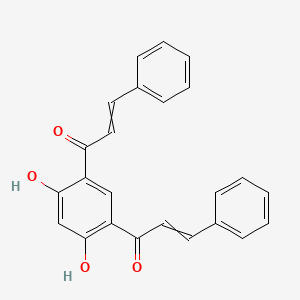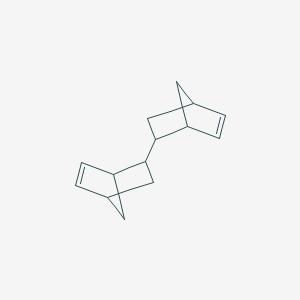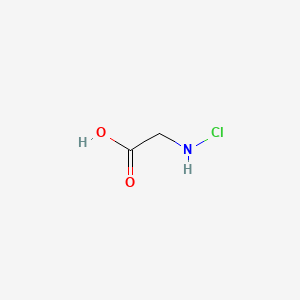
N-Chloroglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloroglycine is an organic compound formed by the chlorination of glycine, an amino acid. It is a member of the chloramine family, which are compounds containing nitrogen-chlorine bonds. This compound is known for its reactivity and is used in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Chloroglycine is typically synthesized by reacting glycine with free available chlorine (FAC). The reaction involves the selective scavenging of FAC by the amine group of glycine, resulting in the formation of this compound . The reaction can be represented as follows:
Glycine+FAC→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves controlled chlorination processes using chlorine donors such as sodium hypochlorite under specific pH and temperature conditions to ensure selective chlorination of glycine.
Analyse Des Réactions Chimiques
Types of Reactions: N-Chloroglycine undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions with iodide, forming triiodide.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve iodide under acidic conditions.
Substitution Reactions: Can involve nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Formation of triiodide.
Substitution: Formation of various substituted glycine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Chloroglycine has several applications in scientific research:
Mécanisme D'action
N-Chloroglycine exerts its effects primarily through its oxidative properties. It can selectively degrade demineralized collagen in carious dentine by forming N-monochloroamino acids, which target and break down the collagen structure . This mechanism is utilized in chemomechanical caries removal techniques in dentistry.
Comparaison Avec Des Composés Similaires
N-Chlorotaurine: Another chloramine compound with similar oxidative properties.
N-Chloro-2,2-dimethyltaurine: A structural analogue with modified reactivity.
Comparison: N-Chloroglycine is unique due to its specific reactivity with glycine, making it particularly useful in analytical applications for chlorine determination. Compared to N-Chlorotaurine and N-Chloro-2,2-dimethyltaurine, this compound has distinct reactivity profiles and applications, especially in water treatment and analytical chemistry .
Propriétés
Numéro CAS |
35065-59-9 |
|---|---|
Formule moléculaire |
C2H4ClNO2 |
Poids moléculaire |
109.51 g/mol |
Nom IUPAC |
2-(chloroamino)acetic acid |
InChI |
InChI=1S/C2H4ClNO2/c3-4-1-2(5)6/h4H,1H2,(H,5,6) |
Clé InChI |
YKCPTPSKQFNDHL-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


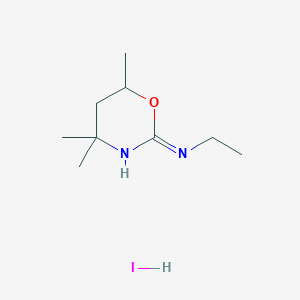
![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
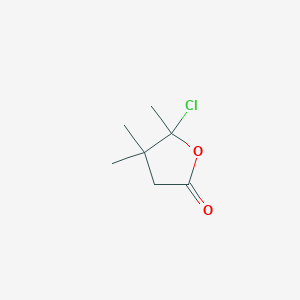



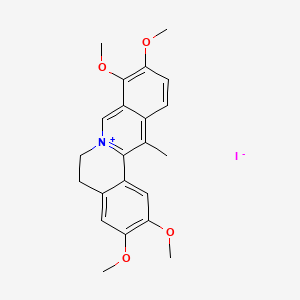
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
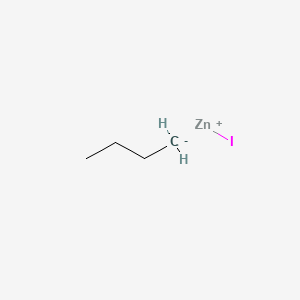
![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)
